molecular formula C9H11N3O3 B4587655 4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid

4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid

Cat. No.: B4587655
M. Wt: 209.20 g/mol
InChI Key: ITNRXIWEOKCXDB-ONEGZZNKSA-N
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Description

4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.08004122 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties

One study focused on the synthesis and characterization of antipyrine derivatives, including those related to your compound of interest. These derivatives were synthesized via a condensation reaction and characterized by various physico-chemical techniques. The study explored their optical properties by investigating the absorption spectra and calculating dispersion parameters, which are crucial for understanding the materials' potential applications in optoelectronics and photonics (El-Ghamaz et al., 2017).

Corrosion Inhibition

Another area of research involved the theoretical study of bipyrazolic-type organic compounds, including structures similar to the compound , for their potential activity as corrosion inhibitors. The study used density functional theory to elucidate the different inhibition efficiencies and reactive sites of these compounds, suggesting their utility in protecting metals from corrosion (Wang et al., 2006).

Insecticidal and Antibacterial Potential

Research on the synthesis of pyrimidine linked pyrazole heterocyclic compounds, which share a structural motif with the compound of interest, revealed their potential in insecticidal and antibacterial applications. These compounds were synthesized using microwave irradiation, showcasing an innovative approach to chemical synthesis and highlighting their bioactivity against certain insects and bacteria (Deohate & Palaspagar, 2020).

Electrochemical Studies

Mannich bases bearing the pyrazolone moiety, similar to the compound , were synthesized and characterized, with their electrochemical behavior studied through techniques like polarography and cyclic voltammetry. These studies are essential for understanding the redox properties of such compounds, which could be relevant in developing new materials for electronic and catalytic applications (Naik et al., 2013).

Properties

IUPAC Name

(E)-4-[(1,5-dimethylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6-5-7(11-12(6)2)10-8(13)3-4-9(14)15/h3-5H,1-2H3,(H,14,15)(H,10,11,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNRXIWEOKCXDB-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid
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4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid
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4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid
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4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid
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4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid
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4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.